molecular formula C9H12O3S B7839896 2-(4-Methylphenyl)ethanesulfonic acid

2-(4-Methylphenyl)ethanesulfonic acid

Cat. No.: B7839896
M. Wt: 200.26 g/mol
InChI Key: UQZBWXQXOBOVMG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethanesulfonic acid is an aromatic sulfonic acid derivative characterized by a 4-methylphenyl group attached to an ethanesulfonic acid backbone. Its structure combines the hydrophobicity of the methyl-substituted benzene ring with the hydrophilic sulfonic acid group, making it a versatile compound in organic synthesis, biochemistry, and materials science.

Properties

IUPAC Name

2-(4-methylphenyl)ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZBWXQXOBOVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Common Ethanesulfonic Acid Buffers

Ethanesulfonic acid derivatives are widely used as buffering agents due to their zwitterionic nature and minimal metal-binding interference. Key examples include:

Compound Structure pKa Buffering Range Key Applications Reference
MES (2-(N-Morpholino)ethanesulfonic acid) Morpholine-substituted ethanesulfonic acid 6.1 5.5–6.7 Cell culture, enzyme studies
ACES (2-(Carbamoylmethylamino)ethanesulfonic acid) Carbamoylmethylamino substitution 6.8 6.1–7.5 Protein crystallization, NMR
HEPES (2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) Piperazine substitution with hydroxyethyl group 7.5 6.8–8.2 Cell biology, electrophoresis
2-(4-Methylphenyl)ethanesulfonic acid 4-Methylphenyl substitution Not reported Inferred: ~1–3 (sulfonic acid) Potential surfactant, catalyst N/A

Key Differences :

  • Substituent Effects: Unlike MES, ACES, and HEPES, which contain amine or morpholine groups, this compound’s aromatic substituent likely reduces water solubility but enhances lipophilicity. This property could make it suitable for non-aqueous reactions or as a surfactant .
  • Acidity : The sulfonic acid group (pKa ~1–3) is strongly acidic compared to the amine-buffered derivatives (pKa ~6–8). This limits its use in neutral pH buffering but expands utility in acidic catalysis .

Functional Comparison with Sulfonic Acid Derivatives

Sulfonate Esters and Tosylates

Sulfonate esters, such as 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate (), are critical in organic synthesis as leaving groups. Comparatively:

  • Reactivity : Tosylates (e.g., ) are more reactive than free sulfonic acids due to the esterified sulfonyl group. This compound’s free acid form may serve as a catalyst or intermediate in sulfonation reactions.
  • Synthetic Utility : While tosylates facilitate nucleophilic substitutions (e.g., SN2 reactions), the target compound’s sulfonic acid group could act as a Brønsted acid catalyst in esterifications or hydrolyses .

Sulfonamides and Sulfonyl Chlorides

Sulfonamides (e.g., 2-(4-Aminophenyl)-N-Methylethanesulfonamide, ) and sulfonyl chlorides (e.g., (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, ) exhibit distinct reactivity:

  • Biological Activity: Sulfonamides are common in pharmaceuticals (e.g., antibiotics). For example, sodium 2-{[1-(5-Bromo-2-hydroxy-phenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid (Compound I) showed MIC values of 0.125–0.540 mg/mL against bacterial strains .
  • Chemical Reactivity : Sulfonyl chlorides are electrophilic, enabling peptide coupling or polymer synthesis. The target compound’s sulfonic acid group may lack this reactivity but could be converted to reactive intermediates .

Solubility and Stability

  • Hydrophobicity : The 4-methylphenyl group likely reduces aqueous solubility compared to MES or HEPES, aligning it with surfactants or micelle-forming agents.
  • Thermal Stability : Sulfonic acids generally exhibit high thermal stability, making them suitable for high-temperature reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylphenyl)ethanesulfonic acid
Reactant of Route 2
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